molecular formula FeH4O5S B1672605 Iron(II) sulfate heptahydrate CAS No. 7782-63-0

Iron(II) sulfate heptahydrate

Cat. No.: B1672605
CAS No.: 7782-63-0
M. Wt: 171.94 g/mol
InChI Key: HRZKFCSHISLTEI-UHFFFAOYSA-N
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Description

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) is a blue-green crystalline compound with a molar mass of 278.01 g/mol . It is highly soluble in water and exhibits paramagnetic properties due to the octahedral aquo complex [Fe(H₂O)₆]²⁺ . Historically known as "green vitriol" or "melanterite," it is the most common hydrated form of ferrous sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(II) sulfate heptahydrate can be synthesized through several methods. One common method involves the reaction of iron with sulfuric acid. The reaction is typically carried out in an aqueous medium, where iron reacts with sulfuric acid to form ferrous sulfate, which then crystallizes as ferrous sulfate heptahydrate upon cooling .

[ \text{Fe} + \text{H}_2\text{SO}_4 \rightarrow \text{FeSO}_4 + \text{H}_2 ]

Another method involves the conversion of ferrous sulfate monohydrate to ferrous sulfate heptahydrate in a crystallization reactor in the presence of excess water .

Industrial Production Methods

In industrial settings, ferrous sulfate heptahydrate is often produced as a by-product of the titanium dioxide manufacturing process. The process involves the treatment of iron ore with sulfuric acid, resulting in the formation of ferrous sulfate. The ferrous sulfate is then crystallized to obtain the heptahydrate form .

Chemical Reactions Analysis

Types of Reactions

Iron(II) sulfate heptahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with ferrous sulfate heptahydrate include sulfuric acid, hydrogen peroxide, and various bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of ferrous sulfate heptahydrate include ferric sulfate, iron(III) oxide, and various iron complexes depending on the reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Soil Amendment and Fertilization

  • Iron Chlorosis Treatment : Iron(II) sulfate heptahydrate is widely used to treat iron chlorosis in plants, a condition caused by insufficient iron availability. It helps lower soil pH, enhancing nutrient accessibility for plants .
  • Fertilizer Component : It serves as a fertilizer, providing essential iron to crops and improving overall soil health. The compound can be mixed with compost to create a long-lasting nutrient source .

Application Rates and Efficacy

  • A study demonstrated that applying 97.6 kg of this compound per hectare every two weeks effectively suppressed Microdochium patch disease in annual bluegrass .

Medical Applications

Treatment of Iron Deficiency

  • This compound is utilized therapeutically as an iron supplement to prevent and treat iron deficiency anemia in humans . It is often prescribed in tablet form or as a liquid supplement.

Veterinary Medicine

  • In veterinary applications, it acts as an astringent to combat iron deficiency in animals, reinforcing its significance in both human and animal health .

Industrial Applications

Water Treatment

  • The compound is employed in water treatment processes to precipitate phosphates, which helps mitigate eutrophication in water bodies . It also plays a role in sewage sludge conditioning.

Pigment Production

  • This compound is a raw material for producing iron oxide pigments, which are used in various coloring applications across industries .

Chemical Processes

  • It serves as a reducing agent in chemical reactions, including electroplating baths and the production of leather dyes. Its role extends to being a reagent in process engraving and lithography .

Case Study 1: Agricultural Use

In a controlled study focusing on turf management, researchers applied varying concentrations of this compound to assess its impact on grass health. Results indicated that regular applications significantly improved turf color and density while reducing disease incidence.

Case Study 2: Water Treatment

A municipal water treatment facility implemented this compound for phosphate precipitation. The facility reported a marked reduction in phosphate levels, contributing to improved water quality and compliance with environmental regulations.

Summary of Key Properties

PropertyValue
Chemical FormulaFeSO47H2O\text{FeSO}_4\cdot 7\text{H}_2\text{O}
AppearanceBluish-green crystals
SolubilitySoluble in water
UsesFertilizer, water treatment, medicinal applications

Mechanism of Action

The primary mechanism of action of ferrous sulfate heptahydrate involves its role as an iron source. Iron is essential for the formation of hemoglobin and myoglobin, which are crucial for oxygen transport in the body. In the treatment of iron deficiency anemia, ferrous sulfate heptahydrate provides the necessary iron to replenish iron stores and support the production of red blood cells .

Comparison with Similar Compounds

Other Hydrated Iron Sulfates

Compound Formula Key Properties Applications Comparative Notes
Iron(II) sulfate heptahydrate FeSO₄·7H₂O Blue-green, 278.01 g/mol, water-soluble Nutritional supplements, redox catalysis Baseline for hydration comparisons
Iron(II) sulfate tetrahydrate FeSO₄·4H₂O Intermediate stability, forms at 60–70°C Laboratory synthesis Less stable; transient phase
Iron(II) sulfate monohydrate FeSO₄·H₂O Higher thermal stability (31% Fe content) Industrial ironmaking Resists oxidation better than heptahydrate
Iron(III) sulfate heptahydrate Fe₂(SO₄)₃·7H₂O Yellowish, strong oxidizer Transfection inhibition, wastewater treatment Completely inhibits transfection vs. 40–60% reduction by Fe(II) forms

Research Findings :

  • Oxidation Sensitivity : FeSO₄·7H₂O is prone to oxidation in air, whereas FeSO₄·H₂O retains Fe(II) stability under similar conditions .
  • Bioactivity : Iron(III) sulfate heptahydrate exhibits stronger inhibitory effects on cellular transfection compared to Fe(II) forms, highlighting redox-state-dependent biological interactions .

Transition Metal Sulfates

Compound Formula Key Properties Applications Comparative Notes
Cobalt(II) sulfate heptahydrate CoSO₄·7H₂O Red crystals, used in electroplating Catalyst in advanced oxidation processes Less effective than Fe(II) in persulfate activation
Manganese(II) sulfate monohydrate MnSO₄·H₂O Pale pink, hygroscopic Fertilizers, battery production Higher solubility but lower redox activity
Copper(II) sulfate pentahydrate CuSO₄·5H₂O Blue crystals, antifungal properties Agriculture, mineral processing More toxic than Fe(II) sulfate

Research Findings :

  • Synergistic Blends : Mixing Fe(II) and Fe(III) sulfates in a 2:1 molar ratio mimics magnetite (Fe₃O₄) oxidation states, enhancing catalytic efficiency in redox systems .

Related Minerals and Industrial Salts

Compound Formula Key Properties Applications Comparative Notes
Melanterite FeSO₄·7H₂O Natural mineral form of Fe(II) sulfate Historical metallurgy Identical to synthetic heptahydrate
Chalcanthite CuSO₄·5H₂O Blue vitriol, copper analog Pigment production Structurally similar but distinct metal center
Ammonium iron(II) sulfate hexahydrate (NH₄)₂Fe(SO₄)₂·6H₂O Pale green, stable in air Analytical chemistry (titrations) Enhanced air stability vs. FeSO₄·7H₂O

Research Findings :

  • Stability in Formulations : Ammonium iron(II) sulfate hexahydrate is preferred in titrimetry due to its resistance to oxidation, unlike FeSO₄·7H₂O, which requires ascorbic acid stabilization .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity Iron(II) sulfate heptahydrate in laboratory settings?

this compound (FeSO₄·7H₂O) is typically synthesized by dissolving iron metal or iron(II) oxide in dilute sulfuric acid under a reducing atmosphere (e.g., nitrogen or carbon dioxide) to prevent oxidation to Fe(III). Crystallization is accelerated by adding ethanol to the aqueous solution, which reduces solubility and minimizes oxidation during slow crystallization . Purity is verified via manganometric titration (assay range: 99.0–103.4%) and compliance with solution clarity tests .

Q. How can researchers mitigate oxidation of FeSO₄·7H₂O during storage and experimental use?

FeSO₄·7H₂O is highly hygroscopic and oxidizes to Fe(III) in moist air. Best practices include:

  • Storing in airtight containers with desiccants (e.g., silica gel) at ≤30°C .
  • Using inert atmospheres (argon/nitrogen) during handling .
  • Preparing fresh solutions with deoxygenated water (boiled and cooled under nitrogen) for redox-sensitive experiments .

Q. What standardized methods exist for quantifying Fe(II) content in the presence of Fe(III) contaminants?

The Taussky & Shorr microcolorimetric method is widely used:

Reduce Fe(III) to Fe(II) using ascorbic acid.

React Fe(II) with α,α′-dipyridyl to form a colored complex.

Measure absorbance at 520 nm for total iron.
Subtract native Fe(II) (measured without reduction) to determine Fe(III) contamination .

Advanced Research Questions

Q. How can experimental design models optimize FeSO₄·7H₂O applications in adsorption studies?

Central Composite Design (CCD) with Response Surface Methodology (RSM) is effective for optimizing adsorption parameters. For example, in heavy metal removal:

ParameterRangeOptimal Value
pH2–64.5
Adsorbent dosage0.5–2.5 g/L1.8 g/L
Contact time10–90 min60 min
Validated models achieve >90% Pb²⁺/Cd²⁺ removal efficiency using Fe-based nanocomposites .

Q. What kinetic models describe the dehydration of FeSO₄·7H₂O to lower hydrates (e.g., tetrahydrate)?

The filtration drying method involves:

  • Applying a thermal agent (heated air) through a stationary FeSO₄·7H₂O layer.

  • Modeling moisture removal kinetics using:
    ln(W/W0)/τ=αH+a\ln(W/W₀)/τ = αH + a

    Where WW = residual moisture, ττ = time, HH = layer height, and α,aα, a = kinetic coefficients derived experimentally.
    Optimal conditions: layer height ≤50 mm, airflow rate 0.3–0.5 m³/h .

Q. How does FeSO₄·7H₂O serve as a precursor for Li-ion battery electrode materials?

FeSO₄·7H₂O is used to synthesize FeOHSO₄ (monoclinic phase) via hydrothermal methods:

Dissolve FeSO₄·7H₂O in acidic medium.

Hydrolyze at 120–150°C for 12–24 hours.

Anneal under argon to stabilize the structure.
The resulting material exhibits a high open-circuit voltage (3.2 V) due to Fe²⁺/Fe³⁺ redox activity, enhancing Li-ion battery performance .

Q. What statistical approaches resolve contradictions in FeSO₄·7H₂O reactivity data across studies?

Discrepancies in oxidation rates or catalytic efficiency often arise from varying experimental conditions (pH, O₂ levels). Solutions include:

  • Multivariate ANOVA to identify significant variables .
  • Normalizing data to standard conditions (e.g., 25°C, 1 atm).
  • Cross-referencing with thermodynamic databases (e.g., NIST) to validate feasibility .

Q. Methodological Considerations

Q. What analytical techniques characterize FeSO₄·7H₂O crystallinity and hydration states?

  • XRD : Identifies phase purity (e.g., melanterite vs. rozenite).
  • TGA : Quantifies hydration levels (weight loss at 70–150°C = H₂O removal).
  • FTIR : Detects sulfate (1100 cm⁻¹) and hydroxyl (3400 cm⁻¹) vibrations .

Q. How are FeSO₄·7H₂O-based catalysts stabilized in oxidation reactions?

Immobilization on silica or polymer matrices prevents aggregation. For example:

Co-precipitate FeSO₄·7H₂O with SiO₂ nanoparticles.

Functionalize with polyacrylamide (PAM) to enhance dispersion.
This increases catalytic surface area and recyclability in Fenton-like reactions .

Properties

CAS No.

7782-63-0

Molecular Formula

FeH4O5S

Molecular Weight

171.94 g/mol

IUPAC Name

iron;sulfuric acid;hydrate

InChI

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2

InChI Key

HRZKFCSHISLTEI-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2]

Canonical SMILES

O.OS(=O)(=O)O.[Fe]

Appearance

Solid powder

Key on ui other cas no.

15491-23-3
7782-63-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

20908-72-9
58694-83-0
10028-21-4

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aktiferrin
Apo-Ferrous Sulfate
biofer
Ceferro
Conferon
Eisendragees-ratiopharm
Eisensulfat Stada
Feospan
Fer-Gen-Sol
Fer-in-Sol
Feratab
Fero-Gradumet
Ferodan
Ferogradumet
Ferro-Gradumet
Ferrogamma
Ferrograd
FERROinfant
ferrous sulfate
ferrous sulfate, heptahydrate
ferrous sulphate
Hämatopan
Haemoprotect
Hemobion
Hemofer
iron(II) sulfate heptahydrate
Kendural
Mol-Iron
Plastufer
Slow-Fe
Vitaferro Kapseln

Origin of Product

United States

Synthesis routes and methods

Procedure details

Initially, iron sulfate heptahydrate was prepared from iron powder and sulfuric acid. 100 g of iron powder was added to 7.6 liters of deionized water in a 22 liter round bottomed flask. Separately, 86 ml of concentrated H2SO4 was mixed with 500 ml of deionized water to prepare a sulfuric acid solution. The sulfuric acid solution was added dropwise over a period of 2 hours to the iron powder slurry while mixing the slurry. The slurry was stirred overnight after completion of addition of the sulfuric acid solution to the slurry to form a solution of iron sulfate heptahydrate. After stirring, the solution was heated between 30-45° C. for 3 hours and gas evolution was observed. The warm iron sulfate solution was then added over a period of 1 hour to a stirred solution, under nitrogen, containing 398 g of (NH4)2MoS4 in 7.6 liters of deionized water. The iron sulfate solution was added to the (NH4)2MoS4 solution by pumping the iron sulfate solution through a 2.75″×0.020″ outer diameter injector nozzle immersed in the (NH4)2MoS4 solution. After addition of the iron sulfate solution to the (NH4)2MoS4 solution was completed, the mixture was stirred under nitrogen at ambient temperature (28° C.) for a period of 2 hours. The mixture was then allowed to settle overnight. The solids were then separated from the mixture using a continuous centrifuge. The separated solids were washed with deionized water, then dried by azeotropic distillation. 526 grams of solid catalyst was recovered. Semi-quantitative fluorometry (XRF) indicated that the catalyst contained, on a mass % basis, 17.6% Fe, 37.8% Mo, 44.5% S, and 0.04% Ni. The catalyst material was particulate and had a particle size distribution with a mean particle size of 213 μm as determined by laser diffractometry using a Mastersizer S made by Malvern Instruments. The BET surface area of the catalyst was measured and found to be 301 m2/g. The pore volume of the catalyst was found to be 0.311 cm3/g and the mean pore diameter was found to be from 20 to 150 angstroms. X-ray diffraction and Raman IR spectroscopy confirmed that at least a portion of the catalyst had an iron tetrathiomolybdate structure in which iron, sulfur, and molybdenum were arranged as shown in Formula (XIX) above.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
7.6 L
Type
solvent
Reaction Step Two
Name
Quantity
86 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
iron sulfate heptahydrate

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Iron(II) sulfate heptahydrate
Iron(II) sulfate heptahydrate
Iron(II) sulfate heptahydrate
Iron(II) sulfate heptahydrate
Iron(II) sulfate heptahydrate
Iron(II) sulfate heptahydrate

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